

# An In-depth Technical Guide to 2-Bromoquinoxaline: Properties and Synthetic Applications

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## Compound of Interest

Compound Name: 2-Bromoquinoxaline

Cat. No.: B1269807

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## Introduction

**2-Bromoquinoxaline** is a pivotal heterocyclic compound that serves as a versatile building block in the realms of medicinal chemistry, materials science, and organic synthesis. Its unique electronic properties and reactive bromine substituent make it an ideal scaffold for the development of novel pharmaceuticals, fluorescent probes, and organic electronic materials. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-bromoquinoxaline**, detailed experimental protocols for its synthesis and key transformations, and a visualization of its application in synthetic workflows.

## Core Physical and Chemical Properties

The fundamental properties of **2-bromoquinoxaline** are summarized in the table below, providing a quick reference for researchers. These properties are crucial for designing experimental conditions, purification procedures, and for the characterization of this compound.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub>	[1][2]
Molecular Weight	209.04 g/mol	[1][2]
Appearance	White to light brown crystalline solid	[1]
Melting Point	55-60 °C	[1][2]
Boiling Point	276 °C	[3]
Solubility	Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.	
CAS Number	36856-91-4	[1][2]

## Experimental Protocols

Detailed methodologies for the synthesis of **2-bromoquinoxaline** and its subsequent functionalization via common cross-coupling reactions are presented below. These protocols are intended to serve as a starting point for laboratory synthesis and can be optimized based on specific research needs.

### Synthesis of 2-Bromoquinoxaline from o-Phenylenediamine and Bromoacetyl

This protocol describes a common method for the synthesis of quinoxalines through the condensation of an o-diamine with an α-haloketone.[4]

Materials:

- o-Phenylenediamine
- Bromoacetyl bromide
- Ethanol

- Sodium bicarbonate
- Dichloromethane
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of bromoacetyl bromide (1.05 eq) in ethanol to the cooled solution with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford **2-bromoquinoxaline**.

## Suzuki-Miyaura Cross-Coupling of 2-Bromoquinoxaline with Phenylboronic Acid

This protocol outlines a standard procedure for the palladium-catalyzed Suzuki-Miyaura coupling to form a C-C bond at the 2-position of the quinoxaline ring.<sup>[1][5]</sup>

Materials:

- **2-Bromoquinoxaline**
- Phenylboronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Toluene
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- To an oven-dried Schlenk flask, add **2-bromoquinoxaline** (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add degassed toluene and water (typically a 4:1 to 10:1 mixture).

- Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 2-phenylquinoxaline.

## Buchwald-Hartwig Amination of 2-Bromoquinoxaline with Aniline

This protocol details a palladium-catalyzed C-N cross-coupling reaction, a powerful tool for the synthesis of N-aryl quinoxalines.<sup>[6][7]</sup>

Materials:

- **2-Bromoquinoxaline**
- Aniline
- Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ )
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand
- Sodium tert-butoxide ( $\text{NaOtBu}$ )
- Anhydrous toluene
- Ethyl acetate
- Celite

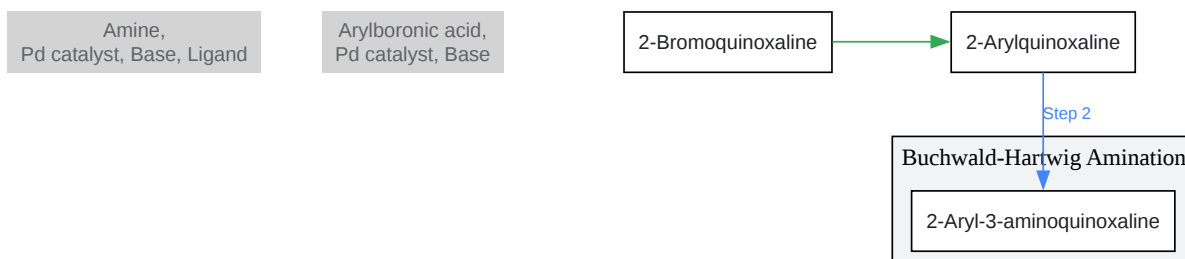
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

#### Procedure:

- In an oven-dried Schlenk tube, combine **2-bromoquinoxaline** (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), Pd<sub>2</sub>(dba)<sub>3</sub> (0.02 eq), and XPhos (0.04 eq).
- Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
- Add anhydrous, degassed toluene via syringe.
- Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford N-phenylquinoxalin-2-amine.

## Synthetic Workflow Visualization

The following diagram illustrates a representative synthetic workflow starting from **2-bromoquinoxaline**, highlighting its utility in the construction of more complex, biologically relevant molecules. This workflow demonstrates a sequential Suzuki coupling followed by a Buchwald-Hartwig amination, common strategies in drug discovery.



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Caption: Synthetic workflow for the functionalization of **2-Bromoquinoxaline**.

## Conclusion

**2-Bromoquinoxaline** is a highly valuable and versatile scaffold in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in robust cross-coupling reactions, make it an essential tool for researchers and professionals in drug development and materials science. The provided experimental protocols offer a practical guide for the synthesis and manipulation of this key intermediate, enabling the creation of a diverse array of complex molecules with potential therapeutic and technological applications.

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